N-benzyl-4-chloro-2-nitroaniline
Description
IUPAC Nomenclature and Systematic Identification
This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry for substituted aniline derivatives. The compound's official designation reflects its structural composition through a hierarchical naming system that prioritizes the aniline core structure while systematically indicating each substituent's position and chemical nature. The primary name identifies the aniline backbone as the parent structure, with numerical prefixes indicating the specific carbon positions of the chloro and nitro substituents.
The systematic identification parameters for this compound demonstrate precise chemical registry standards across multiple international databases. According to chemical registry data, the compound carries the Chemical Abstracts Service number 10066-18-9, establishing its unique identity within the global chemical literature. The molecular formula C₁₃H₁₁ClN₂O₂ provides the elemental composition, indicating thirteen carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms arranged in the characteristic substitution pattern.
Table 1: Systematic Identification Data for this compound
| Parameter | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 10066-18-9 |
| Molecular Formula | C₁₃H₁₁ClN₂O₂ |
| Molecular Weight | 262.69 g/mol |
| InChI Key | LTSBSRAZIKXNMH-UHFFFAOYSA-N |
| MDL Number | MFCD01051337 |
Alternative nomenclature systems provide additional systematic names that reflect different naming conventions while maintaining chemical accuracy. The compound appears in chemical databases under the designation benzenemethanamine, N-(4-chloro-2-nitrophenyl)-, which emphasizes the benzenemethanamine (benzylamine) portion as the primary functional group. This alternative naming approach highlights the perspective of viewing the molecule as a benzylamine derivative substituted with a 4-chloro-2-nitrophenyl group rather than as an aniline derivative bearing a benzyl substituent.
The stereochemical descriptor system does not apply to this particular compound due to the absence of chiral centers or geometric isomerism in its structure. The planar aromatic systems and the single nitrogen substitution pattern eliminate the possibility of stereoisomeric forms, simplifying the nomenclature requirements. The systematic naming thus focuses exclusively on constitutional isomerism considerations, ensuring unambiguous identification of the specific regioisomer among possible positional variants.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound reflects the complex interplay between aromatic stabilization forces, steric interactions, and electronic effects arising from the multiple substituents. The compound features two distinct aromatic ring systems connected through a flexible methylene bridge, creating opportunities for conformational variation around the carbon-nitrogen bond linking the benzyl group to the aniline nitrogen. Computational studies and experimental evidence suggest that the molecule adopts preferential conformations that minimize steric clashes while maximizing electronic stabilization.
The aniline ring system displays characteristic planarity associated with aromatic compounds, with the chloro and nitro substituents lying essentially coplanar with the benzene ring due to their direct attachment to sp² hybridized carbon atoms. The nitro group at the ortho position relative to the amino nitrogen creates significant electronic perturbations through both inductive and resonance effects. The electron-withdrawing nature of the nitro functionality substantially reduces the electron density on the aniline nitrogen, affecting the basicity and nucleophilicity of the amino group compared to unsubstituted aniline derivatives.
Table 2: Molecular Geometry Parameters
| Structural Feature | Description |
|---|---|
| Bond Angles | Aromatic rings maintain 120° internal angles |
| Dihedral Angles | Variable benzyl-aniline torsion (0-180°) |
| Substituent Positions | Chloro at para (C-4), nitro at ortho (C-2) |
| Ring Planarity | Both aromatic systems essentially planar |
| Nitrogen Hybridization | sp³ at amino nitrogen, sp² in nitro group |
The benzyl substituent introduces conformational flexibility through rotation around the N-CH₂ bond, generating multiple possible conformations with different relative orientations of the two aromatic systems. Energy calculations suggest that conformations with the benzyl ring oriented roughly perpendicular to the aniline plane represent local energy minima, reducing π-π repulsive interactions between the aromatic systems while maintaining optimal orbital overlap for nitrogen lone pair delocalization. The methylene bridge provides sufficient flexibility to accommodate various conformational states without significant energy penalties.
Steric interactions between the ortho-positioned nitro group and the benzyl substituent influence the preferred conformational ensemble. The bulky nitro group creates a steric barrier that restricts certain conformational states where the benzyl group would approach too closely to the nitro oxygen atoms. This steric constraint, combined with electronic factors, results in a conformational preference for arrangements that maintain adequate separation between these substituents while preserving aromatic stabilization in both ring systems.
Crystallographic Characterization and X-Ray Diffraction Studies
Crystallographic analysis of this compound provides detailed structural information at the molecular and supramolecular levels, revealing the precise atomic positions and intermolecular interactions that govern solid-state organization. While comprehensive single-crystal X-ray diffraction data specific to this compound remains limited in the available literature, related structural studies of analogous substituted aniline derivatives provide valuable insights into the expected crystallographic behavior and molecular packing arrangements.
The crystalline structure likely exhibits characteristic features common to substituted aniline derivatives, including hydrogen bonding networks involving the amino nitrogen and potential π-π stacking interactions between aromatic ring systems. The presence of multiple functional groups capable of participating in intermolecular interactions suggests a complex crystal packing arrangement that balances electrostatic attractions, van der Waals forces, and geometric constraints imposed by the molecular shape and size.
Table 3: Expected Crystallographic Parameters
| Crystal Property | Anticipated Characteristics |
|---|---|
| Space Group | Likely monoclinic or triclinic |
| Hydrogen Bonding | N-H...O interactions with nitro groups |
| π-π Interactions | Aromatic ring stacking |
| Molecular Packing | Layered or columnar arrangements |
| Density | Approximately 1.4-1.6 g/cm³ |
The molecular conformation in the crystalline state represents a compromise between intramolecular energy considerations and intermolecular packing forces. The solid-state structure may differ significantly from gas-phase or solution conformations due to crystal packing constraints that can stabilize otherwise unfavorable molecular geometries. The nitro group's capacity for hydrogen bond acceptance and the amino group's hydrogen bond donor capability create opportunities for extensive hydrogen bonding networks that significantly influence the crystal structure and physical properties.
Powder diffraction studies and related analytical techniques provide complementary structural information when single-crystal data is unavailable. The characteristic diffraction patterns arising from the crystalline arrangement of this compound molecules create unique fingerprints that enable identification and purity assessment. These diffraction features reflect the specific intermolecular distances and angular relationships established in the crystal lattice, providing indirect evidence for the molecular packing arrangement and potential polymorphic behavior.
Properties
IUPAC Name |
N-benzyl-4-chloro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-11-6-7-12(13(8-11)16(17)18)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSBSRAZIKXNMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386114 | |
| Record name | N-benzyl-4-chloro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10066-18-9 | |
| Record name | N-benzyl-4-chloro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reduction and Substitution Reactions
Starting Materials : The synthesis often begins with 4-chloro-2-nitroaniline, which can be prepared from 3,4-dinitrochlorobenzene through selective reduction.
Benzyl Group Introduction : The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.
Nitration and Chlorination
Nitration : The nitro group can be introduced through nitration reactions using a mixture of concentrated sulfuric acid and nitric acid. This step requires careful control of temperature to avoid over-nitration.
Chlorination : Chlorination can be achieved using chlorinating agents such as N-chloro-N-(phenylsulfonyl)benzene sulfonamide in acetonitrile.
Detailed Synthesis Protocol
Step 1: Preparation of 4-Chloro-2-Nitroaniline
| Reagents | Quantity | Conditions |
|---|---|---|
| 3,4-Dinitrochlorobenzene | 1 mmol | Ethanol/Water, 20°C, 4 hours |
| Sodium Tetrahydroborate | 2.5 mmol | Ethanol/Water, 20°C, 4 hours |
- Procedure : Dissolve 3,4-dinitrochlorobenzene in ethanol/water. Add sodium tetrahydroborate and stir at room temperature for 4 hours. Monitor the reaction by TLC or GC.
Step 2: Introduction of the Benzyl Group
| Reagents | Quantity | Conditions |
|---|---|---|
| 4-Chloro-2-Nitroaniline | 1 mmol | Benzyl Chloride, NaOH, 20°C, 2 hours |
| Benzyl Chloride | 1.1 mmol | Benzyl Chloride, NaOH, 20°C, 2 hours |
- Procedure : Dissolve 4-chloro-2-nitroaniline in a suitable solvent. Add benzyl chloride and sodium hydroxide. Stir at room temperature for 2 hours.
Analysis and Purification
After the synthesis, the product can be purified using column chromatography or recrystallization techniques. The purity and structure of this compound can be confirmed using spectroscopic methods such as NMR and IR.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-4-chloro-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as iron and hydrochloric acid.
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Strong nucleophiles such as hydroxide, methoxide, and amide are used for substitution reactions.
Major Products Formed:
Reduction: 4-chloro-2-nitroaniline is converted to 4-chloro-2-aminobenzene.
Substitution: Products include 4-nitrophenol, 4-nitroanisole, and 4-nitroaniline.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
N-benzyl-4-chloro-2-nitroaniline serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of dyes, pigments, and pharmaceuticals due to its unique chemical structure, which allows for multiple functional group transformations. The compound can undergo various reactions, including reduction and substitution, leading to the formation of important derivatives such as 4-nitrophenol and 4-nitroaniline .
Biological Applications
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. This property makes it a candidate for further studies in drug development aimed at treating infections .
Anticancer Research
The compound's derivatives are also being investigated for potential anticancer properties. Studies have shown that certain nitroaniline compounds can induce apoptosis in cancer cells, making them valuable in the search for new cancer therapies .
Electro-Optical Applications
Liquid Crystal Displays
this compound has been studied for its electro-optical effects when doped into liquid crystal (LC) mixtures. Research shows that doping with this compound decreases the threshold voltage required for LC devices and enhances their response times significantly. This application is particularly relevant for developing faster and more efficient display technologies .
Industrial Applications
Production of Dyes and Pigments
In industrial settings, this compound is used in the manufacture of various dyes and pigments. Its ability to undergo electrophilic substitution reactions allows it to be modified into a wide range of colorants suitable for textiles and plastics .
Environmental Impact and Safety
Toxicological Studies
Toxicokinetic studies have shown that this compound is rapidly absorbed and metabolized in biological systems, raising concerns about its potential toxicity. While it has been found to be non-mutagenic in certain assays, its metabolites may pose risks due to their reactive nature . Ongoing research aims to better understand the environmental impact of this compound and its degradation products.
Summary Table: Applications of this compound
| Application Area | Description |
|---|---|
| Chemical Synthesis | Intermediate for producing dyes, pigments, and pharmaceuticals |
| Antimicrobial Research | Exhibits activity against various bacterial strains; potential for drug development |
| Anticancer Research | Investigated for inducing apoptosis in cancer cells |
| Electro-Optical Devices | Enhances performance of liquid crystal displays by reducing threshold voltage and improving response |
| Industrial Production | Used in manufacturing dyes and pigments |
| Toxicological Studies | Rapid metabolism raises concerns about toxicity; non-mutagenic but metabolites may be reactive |
Mechanism of Action
The mechanism of action of N-benzyl-4-chloro-2-nitroaniline involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
4-chloro-2-nitroaniline: Shares the core structure but lacks the benzyl group.
N-benzyl-2-methyl-4-nitroaniline: Similar structure with a methyl group instead of a chloro group.
2-chloro-4-nitroaniline: Similar structure but with the chloro and nitro groups in different positions.
Uniqueness: N-benzyl-4-chloro-2-nitroaniline is unique due to the presence of both the benzyl and chloro groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields .
Biological Activity
N-benzyl-4-chloro-2-nitroaniline (NBCA) is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and materials science. This article aims to explore its biological properties, mechanisms of action, and potential applications based on a review of diverse scientific literature.
Chemical Structure and Properties
- Molecular Formula : C13H11ClN2O2
- Molecular Weight : 250.69 g/mol
- CAS Number : 10066-18-9
NBCA is characterized by the presence of a benzyl group, a chloro group, and a nitro group, which contribute to its unique chemical reactivity and biological properties.
Target of Action
NBCA and its derivatives are known to interact with various biological targets, including enzymes involved in metabolic pathways. The nitro group can undergo reduction to form reactive intermediates that may interact with nucleic acids and proteins.
Mode of Action
The compound is known to undergo several chemical reactions:
- Reduction : The nitro group can be reduced to an amine using reducing agents like iron and hydrochloric acid.
- Substitution : The chloro group can be replaced by nucleophiles such as hydroxide or amide groups, leading to various derivatives like 4-nitrophenol.
These transformations can affect multiple biochemical pathways, influencing cellular processes.
Antimicrobial Properties
Research indicates that NBCA exhibits antimicrobial activity against various bacterial strains. Its derivatives have been studied for their potential as antibacterial agents. For instance, compounds derived from NBCA have shown effectiveness against Gram-positive bacteria, suggesting possible applications in treating infections .
Anticancer Activity
Studies have explored the anticancer potential of NBCA and its derivatives. Research indicates that certain nitroaniline compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent oxidative stress .
Acute Toxicity
In toxicity studies, NBCA has demonstrated varied effects depending on dosage and exposure routes. For example, an oral toxicity study in rats indicated that while high doses (2200 mg/kg) did not cause mortality, symptoms such as reduced activity and uncoordinated movement were observed .
Mutagenicity
The compound presents alerts for mutagenicity based on its structure. However, it has shown non-mutagenic properties in certain assays, indicating a complex toxicity profile that warrants further investigation .
Case Studies and Research Findings
- Electro-optical Applications : Recent studies have highlighted the use of NBCA in liquid crystal (LC) technology. Doping LC mixtures with NBCA significantly enhances their electro-optical properties, resulting in faster response times compared to pure LC systems . This application underscores the compound's versatility beyond traditional biological contexts.
- Chemical Transformations : A comparative study on related compounds demonstrated that NBCA's unique structure allows for diverse chemical transformations, impacting its reactivity and potential applications in drug development .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Chloro-2-nitroaniline | C6H5ClN2O2 | Antimicrobial; potential carcinogen |
| N-Benzyl-2-methyl-4-nitroaniline | C14H14ClN2O2 | Enhanced electro-optical properties |
| 2-Chloro-4-nitroaniline | C6H5ClN2O2 | Similar antimicrobial activity |
Q & A
Q. What are the common synthetic routes for preparing N-benzyl-4-chloro-2-nitroaniline with optimal yields?
Methodological Answer: this compound can be synthesized via aromatic nucleophilic substitution or stepwise functionalization. Key steps include:
- Nitration and Chlorination: Introduce nitro and chloro groups sequentially to a benzyl-substituted aniline precursor under controlled conditions (e.g., HNO₃/H₂SO₄ for nitration, Cl₂/FeCl₃ for chlorination).
- Purification: Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane eluent) to isolate the product .
- Yield Optimization: Adjust reaction time, temperature, and stoichiometry. For analogous nitroaniline derivatives, yields range from 60% to 85% under optimized conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound's structural purity?
Methodological Answer:
- ¹H/¹³C NMR: Confirm substitution patterns (e.g., benzyl CH₂ at δ 4.5–5.0 ppm, aromatic protons at δ 7.0–8.5 ppm). Discrepancies in splitting patterns may indicate regioisomers .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ calculated vs. observed within ±0.001 Da) .
- FT-IR: Identify nitro (asymmetric stretch ~1520 cm⁻¹) and amine (N-H stretch ~3350 cm⁻¹) groups .
Q. What storage conditions are recommended to maintain the stability of this compound in laboratory settings?
Methodological Answer:
- Temperature: Store at 2–8°C in airtight containers to prevent decomposition. Nitro compounds are sensitive to heat and light .
- Desiccation: Use silica gel packs to mitigate hydrolysis of the nitro group.
- Compatibility: Avoid contact with strong oxidizers (e.g., peroxides) or reducing agents to prevent unintended reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational NMR chemical shift data for this compound derivatives?
Methodological Answer:
- Benchmarking: Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p) basis set). Discrepancies >0.5 ppm may indicate solvent effects or conformational isomers .
- 2D NMR (COSY, NOESY): Resolve overlapping signals and confirm spatial proximity of substituents .
- X-ray Crystallography: Resolve ambiguities by determining the crystal structure, as done for N-benzyl-2-methyl-4-nitroaniline .
Q. What methodological advancements in terahertz (THz) spectroscopy enable precise determination of this compound's optical properties?
Methodological Answer:
- Terahertz Time-Domain Spectroscopy (THz-TDS): Measure refractive indices (n) and absorption coefficients (α) in the 0.1–5 THz range. For N-benzyl-2-methyl-4-nitroaniline, n varies between 1.5–2.3 depending on crystallographic orientation .
- Phase-Matching Optimization: Use pump wavelengths (780–950 nm) to maximize THz output via difference-frequency generation (DFG). This increased output power tenfold in analogous crystals .
Q. What strategies optimize phase-matching conditions for nonlinear optical applications of this compound crystals?
Methodological Answer:
- Angle-Tuning: Rotate the crystal to align the optical axis with the pump beam, enhancing coherence length (e.g., 0.1–20 THz coverage achieved in BNA crystals) .
- Temperature Control: Adjust crystal temperature (±0.1°C) to fine-tune birefringence and phase-matching bandwidth .
- Pump Wavelength Selection: Use tunable lasers (e.g., Ti:sapphire) to match absorption resonances, as demonstrated for THz-wave generation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
